molecular formula C17H15FN2O4 B8036599 Ethyl (Z)-3-(4-fluorophenyl)-3-((4-nitrophenyl)amino)acrylate

Ethyl (Z)-3-(4-fluorophenyl)-3-((4-nitrophenyl)amino)acrylate

Cat. No.: B8036599
M. Wt: 330.31 g/mol
InChI Key: LEVBWOAXNOXETD-WJDWOHSUSA-N
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Description

Ethyl (Z)-3-(4-fluorophenyl)-3-((4-nitrophenyl)amino)acrylate is an organic compound that features a fluorophenyl group and a nitrophenylamino group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-3-(4-fluorophenyl)-3-((4-nitrophenyl)amino)acrylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Acrylate Backbone: The acrylate backbone can be synthesized through a Knoevenagel condensation reaction between ethyl cyanoacetate and an aldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Nitrophenylamino Group: The nitrophenylamino group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-(4-fluorophenyl)-3-((4-nitrophenyl)amino)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Converts the nitro group to an amino group, forming Ethyl (Z)-3-(4-fluorophenyl)-3-((4-aminophenyl)amino)acrylate.

    Substitution: Results in the replacement of the fluorine atom with the nucleophile.

Scientific Research Applications

Ethyl (Z)-3-(4-fluorophenyl)-3-((4-nitrophenyl)amino)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (Z)-3-(4-fluorophenyl)-3-((4-nitrophenyl)amino)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (Z)-3-(4-chlorophenyl)-3-((4-nitrophenyl)amino)acrylate
  • Ethyl (Z)-3-(4-bromophenyl)-3-((4-nitrophenyl)amino)acrylate
  • Ethyl (Z)-3-(4-methylphenyl)-3-((4-nitrophenyl)amino)acrylate

Uniqueness

Ethyl (Z)-3-(4-fluorophenyl)-3-((4-nitrophenyl)amino)acrylate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

ethyl (Z)-3-(4-fluorophenyl)-3-(4-nitroanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4/c1-2-24-17(21)11-16(12-3-5-13(18)6-4-12)19-14-7-9-15(10-8-14)20(22)23/h3-11,19H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVBWOAXNOXETD-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C1=CC=C(C=C1)F)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C1=CC=C(C=C1)F)\NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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